
2-(5-((Phenylthio)methyl)furan-2-carboxamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-((Phenylthio)methyl)furan-2-carboxamido)benzoic acid is a synthetic compound that has garnered attention due to its potential therapeutic and environmental applications. This compound features a furan ring, a phenylthio group, and a benzoic acid moiety, making it a complex and intriguing molecule for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((Phenylthio)methyl)furan-2-carboxamido)benzoic acid typically involves the condensation of a furan derivative with a phenylthio compound under specific reaction conditions. One common method includes the use of catalysts such as mesoporous titania–alumina mixed oxide (MTAMO) and titanium tetraisopropoxide (TTIP) in the presence of aqueous hydrogen peroxide and ethanol at 50°C . This reaction yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-((Phenylthio)methyl)furan-2-carboxamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The phenylthio group can be reduced to form thiol derivatives.
Substitution: The carboxamido group can participate in substitution reactions to form amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced thiol compounds, and substituted amide derivatives. These products have diverse applications in medicinal chemistry and materials science.
Applications De Recherche Scientifique
2-(5-((Phenylthio)methyl)furan-2-carboxamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-(5-((Phenylthio)methyl)furan-2-carboxamido)benzoic acid involves its interaction with specific molecular targets. The phenylthio group can form covalent bonds with thiol groups in proteins, altering their function. The furan ring can participate in electron transfer reactions, affecting cellular redox states. These interactions can disrupt microbial cell walls or inhibit enzyme activity, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furoic acid: A simpler furan derivative with antimicrobial properties.
2,5-Furan-dicarboxylic acid: Known for its use in producing biodegradable plastics.
2-(5-((Phenylthio)methyl)furan-2-carboxylic acid): Similar structure but lacks the amido group, affecting its reactivity and applications.
Uniqueness
2-(5-((Phenylthio)methyl)furan-2-carboxamido)benzoic acid is unique due to its combination of a furan ring, phenylthio group, and benzoic acid moiety. This combination provides a versatile platform for chemical modifications and diverse applications in various fields.
Propriétés
IUPAC Name |
2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c21-18(20-16-9-5-4-8-15(16)19(22)23)17-11-10-13(24-17)12-25-14-6-2-1-3-7-14/h1-11H,12H2,(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJRXHCNUDMIBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/new.no-structure.jpg)
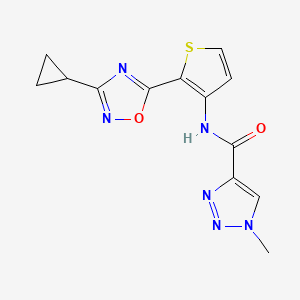
![N-(1,3-benzothiazol-2-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2394760.png)

![3-Pyridyl[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2394763.png)
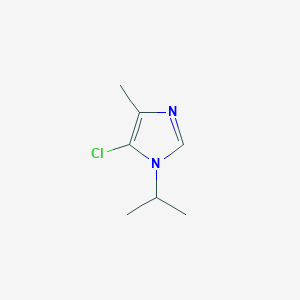
![2-Methyl-4-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine](/img/structure/B2394766.png)
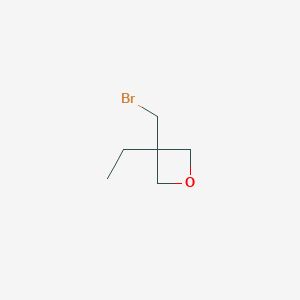
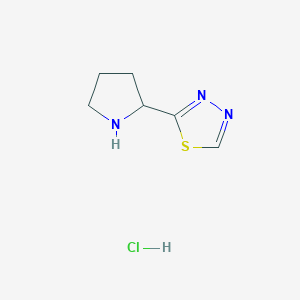

![3-Methyl-7-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2394772.png)
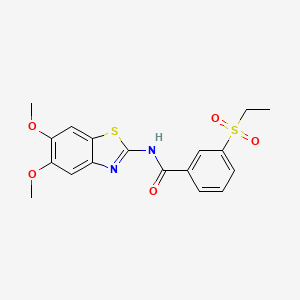
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2394776.png)
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpentanoic acid](/img/structure/B2394778.png)
